molecular formula C6H7FN2 B1484690 2-(Fluoromethyl)pyridin-3-amine CAS No. 1935428-45-7

2-(Fluoromethyl)pyridin-3-amine

Cat. No.: B1484690
CAS No.: 1935428-45-7
M. Wt: 126.13 g/mol
InChI Key: CZTJISNWWBLZOR-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of a fluorine atom in the pyridine ring imparts distinct characteristics to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)pyridin-3-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a leaving group in the pyridine ring is replaced by a fluorine atom. For example, 3-hydroxy-2-fluoropyridine can be prepared from 2-amino-3-hydroxypyridine by diazotization with sodium nitrite in hydrofluoroboric acid solution .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as hydrofluoric acid, fluoroboric acid, or tetrabutylammonium fluoride.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines.

    Oxidation: Products include pyridine N-oxides.

    Reduction: Products include different amine derivatives.

Scientific Research Applications

2-(Fluoromethyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities or receptor interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

2-(Fluoromethyl)pyridin-3-amine is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination imparts distinct chemical properties, such as altered reactivity and binding characteristics, compared to other fluorinated pyridines .

Properties

IUPAC Name

2-(fluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTJISNWWBLZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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